(5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-1,3-thiazol-4(5H)-one
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Overview
Description
The compound (5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-1,3-thiazol-4(5H)-one is a complex organic molecule with potential applications in various scientific fields. Its unique structure, featuring a thiazolone core, morpholine ring, and pyrazole moiety, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolone core, followed by the introduction of the morpholine and pyrazole groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-1,3-thiazol-4(5H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-1,3-thiazol-4(5H)-one: has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-1,3-thiazol-4(5H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Similar compounds include (5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-(4-methylphenyl)-1,3-thiazol-4(5H)-one and (5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-(phenyl)-1,3-thiazol-4(5H)-one .
(5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-1,3-thiazol-4(5H)-one: can be compared to other thiazolone derivatives, morpholine-containing compounds, and pyrazole-based molecules.
Uniqueness
The uniqueness of This compound lies in its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C31H36N4O3S |
---|---|
Molecular Weight |
544.7 g/mol |
IUPAC Name |
(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-[[3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C31H36N4O3S/c1-20(2)13-14-37-27-12-11-24(15-21(27)3)29-25(19-35(33-29)26-9-7-6-8-10-26)16-28-30(36)32-31(39-28)34-17-22(4)38-23(5)18-34/h6-12,15-16,19-20,22-23H,13-14,17-18H2,1-5H3/b28-16- |
InChI Key |
MYRUFXRRKZOWKR-NTFVMDSBSA-N |
Isomeric SMILES |
CC1CN(CC(O1)C)C2=NC(=O)/C(=C/C3=CN(N=C3C4=CC(=C(C=C4)OCCC(C)C)C)C5=CC=CC=C5)/S2 |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=O)C(=CC3=CN(N=C3C4=CC(=C(C=C4)OCCC(C)C)C)C5=CC=CC=C5)S2 |
Origin of Product |
United States |
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